Bienvenue dans la boutique en ligne BenchChem!

2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone

Lipophilicity Drug-likeness Permeability

2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone (CAS 1396748-80-3) is a synthetic small molecule featuring an indoline core N-acylated with a 2-(piperidin-1-yl)ethanone fragment, which in turn carries a 4-fluorobenzyloxymethyl substituent at the piperidine 4-position. The compound belongs to the broader 1-(indolin-1-yl)ethan-1-one chemotype, a scaffold associated with bromodomain inhibition (TRIM24/BRPF1) in peer-reviewed medicinal chemistry literature.

Molecular Formula C23H27FN2O2
Molecular Weight 382.479
CAS No. 1396748-80-3
Cat. No. B2837558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone
CAS1396748-80-3
Molecular FormulaC23H27FN2O2
Molecular Weight382.479
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C23H27FN2O2/c24-21-7-5-18(6-8-21)16-28-17-19-9-12-25(13-10-19)15-23(27)26-14-11-20-3-1-2-4-22(20)26/h1-8,19H,9-17H2
InChIKeyXMYALJOJVCKGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone (CAS 1396748-80-3) – Procurement-Relevant Structural Classification


2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone (CAS 1396748-80-3) is a synthetic small molecule featuring an indoline core N-acylated with a 2-(piperidin-1-yl)ethanone fragment, which in turn carries a 4-fluorobenzyloxymethyl substituent at the piperidine 4-position [1]. The compound belongs to the broader 1-(indolin-1-yl)ethan-1-one chemotype, a scaffold associated with bromodomain inhibition (TRIM24/BRPF1) in peer-reviewed medicinal chemistry literature [2]. Its computed lipophilicity (XLogP3 = 3.6) and topological polar surface area (TPSA = 32.8 Ų) [1] differentiate it physicochemically from more polar or less lipophilic indoline–piperidine analogs.

Why 2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone Cannot Be Interchanged with Generic Indoline–Piperidine Analogs


Subtle structural variations within the 1-(indolin-1-yl)ethan-1-one class produce profound shifts in target selectivity and potency. The representative dual TRIM24/BRPF1 inhibitor 20l (Y08624) achieves IC50 values of 0.98 μM and 1.16 μM, respectively, through a specific substitution pattern [1]; compounds with alternative appendages at the piperidine ring can completely lose bromodomain binding. The 4-fluorobenzyloxymethyl group present in CAS 1396748-80-3 introduces a distinct hydrogen-bond acceptor map and a higher rotatable bond count (nRotB = 6) [2] compared with simpler N-acetyl or N-aryl analogs, which can redirect binding from bromodomains to kinase ATP pockets. For procurement, assuming functional equivalence among indoline–piperidine ethanones without verifying substituent-specific activity data carries a high risk of selecting a compound with an unintended target profile.

2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone – Quantitative Differentiation Evidence Matrix


Lipophilicity-Driven Differentiation: XLogP3 = 3.6 vs. Representative Indoline–Piperidine Analogs

The target compound exhibits a computed XLogP3 of 3.6 [1], positioning it near the upper bound of optimal CNS drug-likeness. By contrast, the representative TRIM24/BRPF1 inhibitor 20l (Y08624) possesses a more polar structure (incorporating a sulfonamide group) with a lower computed logP (~2.1, estimated from its published structure [2]). A 1.5-log-unit increase in lipophilicity corresponds to an approximate 30-fold increase in predicted membrane partitioning, which may translate to superior passive permeability in cell-based assays—provided that solubility is not rate-limiting.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility: nRotB = 6 vs. Constrained Class Representatives

With six rotatable bonds (nRotB = 6) [1], the target compound carries substantially more conformational degrees of freedom than constrained indoline–piperidine ethanones such as 20l (nRotB ≈ 4, estimated from its published structure [2]). Higher rotatable bond counts increase the entropic cost of binding and can reduce binding affinity unless offset by strong enthalpic contacts. This property means the compound is unlikely to directly replicate the low-micromolar binding of 20l without the specific polar contacts that anchor that molecule in the bromodomain; conversely, the flexibility may enable induced-fit binding to kinase hinge regions, consistent with its vendor-reported PI3K/mTOR activity hypothesis.

Conformational flexibility Entropic penalty Binding kinetics

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Prediction: TPSA = 32.8 Ų vs. CNS MPO Thresholds

The target compound has a computed TPSA of 32.8 Ų [1], which is below the widely accepted threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration and well below the TPSA of many kinase inhibitors that carry polar heterocycles (often >80 Ų). By comparison, the bromodomain inhibitor scaffold exemplified by 20l incorporates a sulfonamide group that elevates its TPSA well above 60 Ų [2]. A TPSA of 32.8 Ų, combined with XLogP3 = 3.6, places the compound within the favorable CNS MPO (Multiparameter Optimization) desirability space (CNS MPO score ≥4), predicting a higher likelihood of BBB penetration than more polar in-class analogs.

TPSA Blood-Brain Barrier CNS penetration Drug-likeness

2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone – Application Scenarios Grounded in Quantitative Differentiation Evidence


CNS-Penetrant Kinase Probe Development for Neuro-Oncology Screening

The compound's combination of low TPSA (32.8 Ų), moderate lipophilicity (XLogP3 = 3.6), and zero hydrogen-bond donors [1] places it squarely within the CNS MPO favorable space for BBB penetration [2]. Research groups conducting phenotypic screens in glioblastoma or brain-metastasis models can prioritize this compound over more polar indoline–piperidine analogs that are predicted to be CNS-restricted. The 4-fluorobenzyloxymethyl substituent provides a synthetic handle for further optimization (e.g., replacement with radioisotope-labeled fluorine for PET tracer development).

Kinase Profiling Selectivity Panel Reference Compound

Vendor descriptions associate this compound with PI3K/mTOR pathway inhibition, while the core chemotype is associated with bromodomain inhibition in the primary literature [1]. This dual-hypothesis profile makes the compound a valuable reference standard for kinase vs. bromodomain selectivity profiling. Its conformational flexibility (nRotB = 6) [2] suggests a capacity for induced-fit binding to ATP pockets, making it suitable as a tool to benchmark selectivity scores (e.g., Gini coefficient) across commercial kinase panels and bromodomain assays, helping procurement officers select the right tool compound for target deconvolution studies.

Lipophilic Efficiency (LipE) Optimization in Structure-Activity Relationship Programs

With a computed XLogP3 of 3.6 [1], this compound sits at a lipophilicity level where further increases risk promiscuity and poor solubility, while reductions (by chemical modification) could yield measurable LipE gains. Medicinal chemistry teams can use this compound as a reference point in LipE-driven optimization campaigns—comparing each newly synthesized analog's pIC50 and logP against this baseline to quantify the efficiency of binding affinity relative to lipophilicity. This application is particularly relevant for programs targeting kinases where LipE is a key decision metric for lead selection.

Structural Alert Screening for Chemical Procurement and Quality Control

The compound contains no structural alerts (PAINS, pan-assay interference compounds) in its indoline or 4-fluorobenzyloxymethyl moieties, as verified by its clean PubChem structure record [1]. For procurement officers evaluating multiple indoline–piperidine ethanone vendors, this compound's lack of alert substructures (e.g., no anilines, no Michael acceptors, no redox-cycling quinones) reduces the risk of assay interference and false-positive hits—a practical differentiator when comparing with analogs that may carry potentially problematic functional groups. This simplifies quality control workflows and minimizes downstream troubleshooting in HTS campaigns.

Quote Request

Request a Quote for 2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.